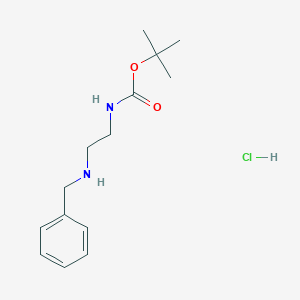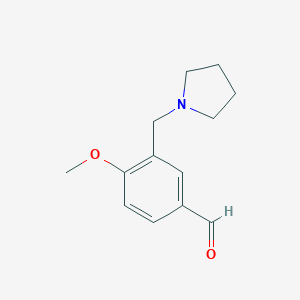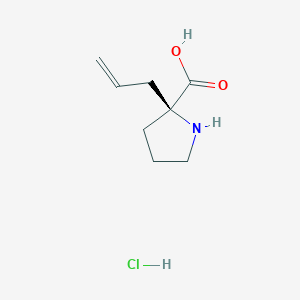![molecular formula C8H6N6 B111611 Tetrazolo[1,5-a]chinoxalin-4-amin CAS No. 61148-29-6](/img/structure/B111611.png)
Tetrazolo[1,5-a]chinoxalin-4-amin
Übersicht
Beschreibung
Tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines It is characterized by a fused ring system consisting of a tetrazole ring and a quinoxaline ring
Wissenschaftliche Forschungsanwendungen
Tetrazolo[1,5-a]quinoxalin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with various biochemical pathways
Biochemical Pathways
Tetrazolo[1,5-a]quinoxalin-4-amine may be involved in various biochemical pathways. For instance, it has been used in the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have been found to have diverse bioactivities, suggesting that Tetrazolo[1,5-a]quinoxalin-4-amine may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 288-289°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Derivatives of the compound have shown promising activity against various cancer cell lines . This suggests that Tetrazolo[1,5-a]quinoxalin-4-amine may have potential therapeutic effects.
Action Environment
The action of Tetrazolo[1,5-a]quinoxalin-4-amine may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting point . Additionally, the compound’s interaction with other substances in its environment could potentially influence its action.
Biochemische Analyse
Biochemical Properties
Tetrazolo[1,5-a]quinoxalin-4-amine is involved in various biochemical reactions. It undergoes regio-selective nucleophilic aromatic substitution with amines at the C-5 atom
Cellular Effects
Related quinoxaline derivatives have shown effects on cell cycle arrest and apoptosis in certain cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of nitro-substituted triazoles followed by spontaneous cyclization. For instance, the reduction of nitro group in triazoles using hydrogen gas generated through electrolysis of water with palladium on alumina as a catalyst .
Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]quinoxalin-4-amine are not extensively documented. the principles of green chemistry and eco-friendly catalysts are often employed to ensure sustainable and efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and catalysts like palladium on alumina.
Substitution: Nucleophilic aromatic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium on alumina are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Tetrazolo[1,5-a]quinazoline: This compound shares a similar tetrazole ring but differs in the fused quinazoline ring.
Triazoloquinoxalines: These compounds have a triazole ring fused with a quinoxaline ring and exhibit similar biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives, such as pyrrolo[1,2-a]quinoxalines and imidazo[1,5-a]quinoxalines, share structural similarities and have diverse applications.
Uniqueness: Tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]quinoxalin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHENZOJHAIBHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368415 | |
| Record name | 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61148-29-6 | |
| Record name | 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural variations introduced in the synthesized tetrazolo[1,5-a]quinoxalin-4-amine derivatives?
A1: The research focused on synthesizing a series of N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted tetrazolo[1,5-a]quinoxalin-4-amine derivatives by introducing various substituents on the phenyl and tetrazolo[1,5-a]quinoxaline rings. This approach aimed to investigate the Structure-Activity Relationship (SAR) and understand how these modifications impact the antimicrobial activity of the compounds. By analyzing the antimicrobial activity of derivatives with different substituents, researchers can identify structural features crucial for potent activity against specific microbial strains [].
Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?
A2: The in vitro antimicrobial screening revealed promising results. Notably, compounds 4g, 4h, 4q, and 4n exhibited significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli). Additionally, compounds 4g, 4h, 4r, and 4l displayed moderate activity against fungal strains (C. albicans and A. niger) []. These findings highlight the potential of this class of compounds as lead structures for developing novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















